molecular formula C34H36Cl2N4O4Sn B11931938 Stannsoporfin USAN

Stannsoporfin USAN

Cat. No.: B11931938
M. Wt: 754.3 g/mol
InChI Key: LLDZJTIZVZFNCM-UHFFFAOYSA-J
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Description

Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of heme oxygenase, an enzyme that plays a crucial role in the heme catabolic pathway. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia in newborns .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannsoporfin involves the reduction of vinyl groups at the C2 and C4 positions on the porphyrin macrocycle to form ethyl groups. This process is achieved through a series of chemical reactions that incorporate tin as the central atom in the protoporphyrin IX molecule .

Industrial Production Methods

Large-scale production of high-purity stannsoporfin has been developed to meet industrial demands. The methods involve bulk synthesis techniques that ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Stannsoporfin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biliverdin, while reduction reactions may produce bilirubin .

Scientific Research Applications

Stannsoporfin has a wide range of scientific research applications, including:

Mechanism of Action

Stannsoporfin exerts its effects by competitively inhibiting the enzyme heme oxygenase. This inhibition prevents the breakdown of heme into biliverdin, leading to an accumulation of heme and a reduction in bilirubin levels. The molecular targets involved in this pathway include heme oxygenase 1 and heme oxygenase 2 .

Comparison with Similar Compounds

Similar Compounds

  • Zinc mesoporphyrin
  • Chromium mesoporphyrin
  • Manganese mesoporphyrin

Uniqueness of Stannsoporfin

Stannsoporfin is unique due to its high potency as a heme oxygenase inhibitor. It has shown greater efficacy in reducing bilirubin levels compared to other metalloporphyrin compounds. Additionally, its synthetic route and industrial production methods ensure high purity and consistency, making it a reliable compound for therapeutic applications .

Properties

Molecular Formula

C34H36Cl2N4O4Sn

Molecular Weight

754.3 g/mol

IUPAC Name

3-[5-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

InChI Key

LLDZJTIZVZFNCM-UHFFFAOYSA-J

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)(Cl)Cl)CCC(=O)O)C)C

Origin of Product

United States

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